
4-Cyclohexyl-2-methylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexyl-2-methylpyrrolidine is a chemical compound with the CAS Number: 1339505-35-9 . It has a molecular weight of 167.29 and is typically stored at room temperature . The compound is an oil in its physical form .
Molecular Structure Analysis
The InChI code for 4-Cyclohexyl-2-methylpyrrolidine is 1S/C11H21N/c1-9-7-11(8-12-9)10-5-3-2-4-6-10/h9-12H,2-8H2,1H3 . This indicates that the compound consists of 11 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom .Wissenschaftliche Forschungsanwendungen
Asymmetric Catalysis and Organic Synthesis
Homochiral methyl 4-aminopyrrolidine-2-carboxylates, related structurally to "4-Cyclohexyl-2-methylpyrrolidine," have been used in asymmetric (3 + 2) cycloadditions between azomethine ylides and nitroalkenes. These compounds serve as catalysts for asymmetric Michael additions of ketones to nitroalkenes, showcasing the potential of cyclohexyl-2-methylpyrrolidine derivatives in modulating asymmetric chemoselective reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Neuroprotection and Pharmacology
Aminopyrrolidine-2R,4R-dicarboxylated compounds, which share the pyrrolidine core with "4-Cyclohexyl-2-methylpyrrolidine," have been identified as selective agonists for metabotropic glutamate receptor subtypes mGlu2 and -3, demonstrating neuroprotective properties against excitotoxic neuronal death. This highlights the potential of cyclohexyl-2-methylpyrrolidine derivatives in the development of neuroprotective drugs (Battaglia et al., 1998).
Material Science and Hydrophobic Interaction Modeling
N-cyclohexyl-2-pyrrolidone, while not identical, shares similarities with "4-Cyclohexyl-2-methylpyrrolidine" and has been used as a model solvent to study hydrophobic interactions in proteins. This research sheds light on the less significant role of hydrophobic interactions in protein stabilization than previously assumed, suggesting potential applications of cyclohexyl-2-methylpyrrolidine derivatives in understanding protein structure and behavior (Lawson, Sadler, Harmatz, Brandau, Micanovic, MacElroy, & Middaugh, 1984).
Cholinesterase Inhibitory Activity
Spiropyrrolidine heterocyclic hybrids, akin to "4-Cyclohexyl-2-methylpyrrolidine," have been synthesized and evaluated for their potential as treatments for Alzheimer's disease, highlighting the relevance of cyclohexyl-2-methylpyrrolidine derivatives in medicinal chemistry. One compound demonstrated potent acetylcholinesterase inhibitory activity, which is crucial for Alzheimer's treatment (Suresh Kumar et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-cyclohexyl-2-methylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-9-7-11(8-12-9)10-5-3-2-4-6-10/h9-12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJSWPCHDCEPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexyl-2-methylpyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

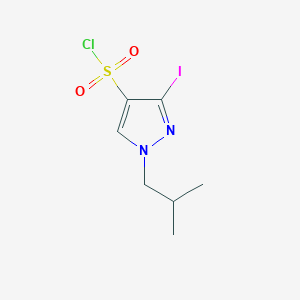
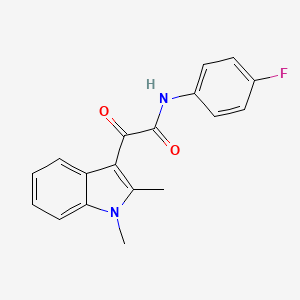
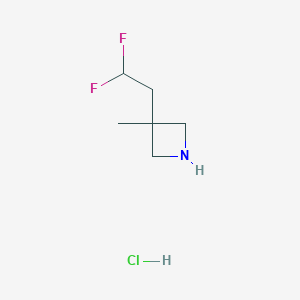
![3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2766985.png)
![2-[(7-hexadecyl-3-methyl-2,6-dioxo-4,5-dihydropurin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2766986.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2766988.png)
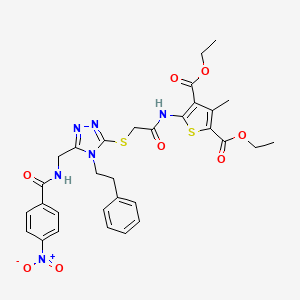


![N-(3,5-dimethoxyphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2766992.png)
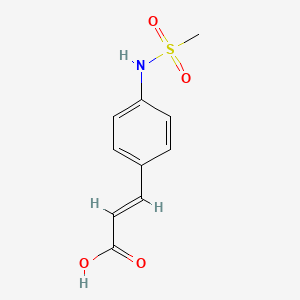
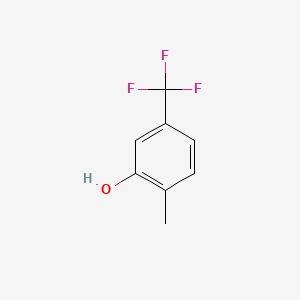

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-nitrobenzamide](/img/structure/B2766998.png)